N-Acetyl-N-benzylacetamide
Overview
Description
N-Acetyl-N-benzylacetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with both an acetyl group and a benzyl group. This compound is known for its stability and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
N-Acetyl-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity
Mode of Action
It is hypothesized that the compound may interact with its targets in a way that modulates neuronal activity, potentially reducing the likelihood or severity of seizures
Biochemical Pathways
It’s also possible that it could affect the metabolism of other neurotransmitters, altering the balance of excitatory and inhibitory signals in the brain .
Pharmacokinetics
Similar compounds like n-acetylcysteine have been found to have a rapid plasma concentration peak at approximately 10 hour after administration, with higher maximum plasma concentration and extent of exposure after multiple doses compared to a single dose
Result of Action
Given its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that leads to seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylation of Benzylamine: One common method involves the acetylation of benzylamine using acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be carried out at room temperature or slightly elevated temperatures.
N-Acetylation in Continuous-Flow: Another method involves the continuous-flow acetylation of benzylamine using acetonitrile as the acetylating agent and alumina as a catalyst.
Industrial Production Methods
Industrial production of N-Acetyl-N-benzylacetamide often involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is typically conducted in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-N-benzylacetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form N-benzylacetamide, where the acetyl group is removed.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: N-benzylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-N-benzylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: This compound is used in the production of specialty chemicals and as a stabilizer in certain formulations
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Similar structure but lacks the acetyl group on the nitrogen atom.
N-Acetylbenzylamine: Similar structure but the acetyl group is attached to the benzylamine rather than the nitrogen atom.
N-Phenylacetamide: Similar structure but the benzyl group is replaced by a phenyl group.
Uniqueness
N-Acetyl-N-benzylacetamide is unique due to the presence of both acetyl and benzyl groups on the nitrogen atom. This dual substitution provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .
Biological Activity
N-Acetyl-N-benzylacetamide is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO. It is characterized by the presence of both an acetyl group and a benzyl group attached to the nitrogen atom, which enhances its stability and reactivity compared to similar compounds. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further development as an antimicrobial agent. Studies have shown that derivatives of benzylacetamides, including N-acetyl compounds, can inhibit bacterial growth effectively.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle progression. The specific pathways involved are still under investigation, but there is promising evidence supporting its potential as an anticancer drug .
3. Anticonvulsant Activity
This compound has been identified as having anticonvulsant properties. Research utilizing quantitative structure-activity relationship (QSAR) studies has shown that certain structural modifications to benzylacetamides can enhance their efficacy in reducing seizure activity. This opens avenues for developing new anticonvulsant medications based on this compound .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Neuronal Modulation : The compound may interact with neurotransmitter systems, particularly those involving GABAergic and glutamatergic signaling pathways, which are crucial in managing neuronal excitability and seizure threshold.
- Cell Cycle Regulation : In cancer cells, it may induce cell cycle arrest and promote apoptosis through activation of specific signaling pathways that lead to programmed cell death .
- Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects is still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Experimental Data
Several studies have contributed to our understanding of the biological activity of this compound:
- A study published in PubMed Central demonstrated its efficacy against specific bacterial strains, highlighting its potential as a new antimicrobial agent .
- Another investigation focused on its anticonvulsant properties, utilizing animal models to assess seizure frequency and severity following administration of the compound. Results indicated a significant reduction in seizure episodes compared to control groups .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-Benzylacetamide | CHNO | Antimicrobial |
N-Acetylbenzylamine | CHNO | Anticancer |
N-Phenylacetamide | CHNO | Anticonvulsant |
This compound | CHNO | Antimicrobial, Anticancer, Anticonvulsant |
Properties
IUPAC Name |
N-acetyl-N-benzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVKURELUECPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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